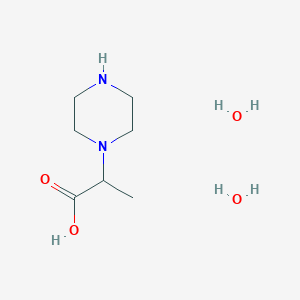

2-(Piperazin-1-yl)propanoic acid dihydrate

描述

Significance of the Piperazine (B1678402) Moiety in Medicinal and Synthetic Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a highly valued scaffold in medicinal and synthetic chemistry. researchgate.netresearchgate.net Its prevalence in biologically active compounds has earned it the status of a "privileged structure." mdpi.com The unique structural features of the piperazine moiety contribute to its significance. The two nitrogen atoms provide sites for hydrogen bonding and can be substituted to modulate a molecule's physicochemical properties, such as solubility and bioavailability. nih.gov This adaptability allows chemists to fine-tune the pharmacological profiles of drug candidates. researchgate.netnih.gov

The versatile nature of piperazine allows for the creation of a wide array of derivatives with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties. researchgate.netresearchgate.netthieme-connect.com Many approved drugs across different therapeutic areas incorporate the piperazine ring, underscoring its importance in drug discovery and development. mdpi.comnih.gov In synthetic chemistry, the reactivity of the piperazine nitrogens facilitates its incorporation into larger, more complex molecular architectures through various synthetic methodologies. mdpi.comresearchgate.net

Overview of Substituted Propanoic Acid Scaffolds in Bioactive Molecules

Propanoic acid and its substituted derivatives are fundamental building blocks in the design of bioactive molecules. The propanoic acid scaffold provides a carboxylic acid group, which can participate in crucial interactions with biological targets, such as forming salt bridges or hydrogen bonds. The versatility of this scaffold allows for substitutions at various positions, leading to a diverse range of chemical structures and biological functions.

Research has shown that derivatives of propanoic acid are key components in compounds with a wide spectrum of biological activities. For instance, some piperine (B192125) derivatives that metabolize into a propionic acid group have shown potential as PPARγ agonists. dovepress.com Furthermore, the synthesis of various propanoic acid derivatives has been explored for developing novel anticancer and antimicrobial agents. These studies highlight the propanoic acid scaffold's role as a versatile platform for creating new therapeutic candidates.

Contextualization of 2-(Piperazin-1-yl)propanoic Acid Dihydrate within Heterocyclic Chemistry Research

This compound is a specific example of a molecule that combines the key features of both the piperazine and propanoic acid scaffolds. While extensive research on this specific dihydrate is not widely published, its structure suggests its primary role as a versatile intermediate or building block in synthetic and medicinal chemistry. The compound exists in several forms, including a dihydrochloride (B599025) salt, indicating its ability to be modified for different synthetic needs. vulcanchem.com

The presence of a reactive secondary amine on the piperazine ring and a carboxylic acid group on the propanoic acid chain makes it a bifunctional molecule. This allows for a wide range of chemical modifications. For example, the piperazine nitrogen can be functionalized to introduce various substituents, which is a common strategy in the development of new therapeutic agents. nih.govnih.gov The carboxylic acid can be converted into esters, amides, or other functional groups to create libraries of new compounds for biological screening.

The study of related, more complex molecules, such as N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid, which have shown potential as MEK inhibitors, illustrates the utility of the piperazine-propanoic acid backbone in constructing biologically active agents. nih.gov Therefore, this compound is best contextualized as a foundational element in the broader field of heterocyclic chemistry, enabling the synthesis of more elaborate molecules with potential therapeutic applications.

Chemical and Physical Properties of 2-(Piperazin-1-yl)propanoic acid

The following table summarizes key chemical and physical properties of the anhydrous form of the compound.

| Property | Value |

| Molecular Formula | C₇H₁₄N₂O₂ |

| Molecular Weight | 158.20 g/mol |

| InChI Key | ZZRODMZSMBWYDR-UHFFFAOYSA-N |

| Monoisotopic Mass | 158.10553 Da |

| Predicted XlogP | -2.7 |

| Data sourced from PubChem. uni.lu |

Structurally Related Compounds

The core structure of 2-(Piperazin-1-yl)propanoic acid is found in various other researched compounds, highlighting its role as a scaffold.

| Compound Name | Molecular Formula | Key Structural Difference |

| 2-Methyl-2-(piperazin-1-yl)propanoic acid dihydrochloride | C₈H₁₈Cl₂N₂O₂ | Additional methyl group at the alpha position of the propanoic acid. uni.lu |

| 2,2-dimethyl-3-(piperazin-1-yl)propanoic acid dihydrochloride | C₉H₁₈N₂O₂ | Two methyl groups at the alpha position and the piperazine linked at the beta position. uni.lu |

| 2-Methyl-2-(2-piperazin-1-ylphenyl)propanoic acid | C₁₄H₂₀N₂O₂ | A phenyl ring linking the piperazine and the propanoic acid moieties. nih.gov |

| (Information for this table was compiled from various chemical databases) |

Structure

3D Structure of Parent

属性

IUPAC Name |

2-piperazin-1-ylpropanoic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.2H2O/c1-6(7(10)11)9-4-2-8-3-5-9;;/h6,8H,2-5H2,1H3,(H,10,11);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLTWHLHHDEGTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCNCC1.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375161 | |

| Record name | 2-(piperazin-1-yl)propanoic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824414-03-1 | |

| Record name | 2-(piperazin-1-yl)propanoic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 824414-03-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Piperazin 1 Yl Propanoic Acid Dihydrate and Its Congeners

Direct Alkylation Approaches to the Piperazine (B1678402) Nitrogen

Direct N-alkylation of the piperazine ring represents a straightforward and widely employed method for the synthesis of 2-(piperazin-1-yl)propanoic acid and its congeners. This approach typically involves the reaction of piperazine or a monosubstituted piperazine with a suitable three-carbon electrophile, such as a 2-halopropanoic acid or its ester derivative.

A common strategy to control the reaction and prevent the formation of undesired 1,4-disubstituted products is the use of a protecting group on one of the piperazine nitrogens. The tert-butoxycarbonyl (Boc) group is frequently utilized for this purpose. For instance, N-Boc-piperazine can be reacted with an alkyl halide in a nucleophilic substitution reaction. Subsequent deprotection of the Boc group under acidic conditions yields the desired mono-alkylated piperazine.

A specific example of this methodology is the synthesis of ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoate. In this procedure, 4-(4-chlorophenyl)piperazine is reacted with ethyl 2-bromo-2-methylpropanoate (B8525525). The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) in the presence of a base such as anhydrous cesium carbonate to neutralize the hydrobromic acid formed during the reaction. Sodium iodide can be added as a catalyst to facilitate the reaction via the Finkelstein reaction, where the bromide is exchanged for a more reactive iodide. The resulting ester can then be hydrolyzed to the corresponding carboxylic acid. mdpi.com

| Reactant 1 | Reactant 2 | Base | Solvent | Catalyst | Product | Yield (%) |

| 4-(4-chlorophenyl)piperazine dihydrochloride (B599025) | Ethyl 2-bromo-2-methylpropanoate | Anhydrous Cesium Carbonate | DMSO | Sodium Iodide | Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoate | 82 |

| Piperazine | 2-chloropropanoic acid | Potassium Carbonate | Acetonitrile (B52724) | - | 2-(Piperazin-1-yl)propanoic acid | Moderate |

| N-Boc-piperazine | Ethyl 2-bromopropanoate | Triethylamine (B128534) | Dichloromethane (B109758) | - | Ethyl 2-(4-Boc-piperazin-1-yl)propanoate | High |

Amide Bond Formation Strategies

The formation of an amide bond between the piperazine nitrogen and a propanoic acid moiety provides an alternative and versatile route to the target compounds and their derivatives. This can be achieved through the use of coupling reagents or by reacting the piperazine with a reactive carboxylic acid derivative like an acid chloride.

Utilization of Coupling Reagents (e.g., HOBt, DCC)

Amide bond formation is frequently facilitated by coupling reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A widely used combination of coupling reagents is N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt). nih.govresearchgate.net

In this method, the carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine to form the amide bond. However, this intermediate is also prone to racemization and other side reactions. The addition of HOBt mitigates these issues by converting the O-acylisourea into an HOBt active ester, which is more stable and less prone to racemization, yet still reactive enough to readily form the amide upon reaction with the amine. peptide.com The byproduct of the DCC coupling, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and can often be removed by filtration. peptide.com

For the synthesis of piperazine-containing amides, a mono-protected piperazine, such as N-Boc-piperazine, is typically used to ensure selective acylation at the unprotected nitrogen. After the amide bond is formed, the protecting group can be removed.

| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Product |

| Propanoic acid | N-Boc-piperazine | DCC, HOBt | Dichloromethane | N-Boc-1-(propanoyl)piperazine |

| Acetic acid | 1-Phenylpiperazine | EDC, HOBt, DMAP | Acetonitrile | 1-Acetyl-4-phenylpiperazine |

Reactions with Carboxylic Acid Chlorides

A more direct method for amide bond formation involves the reaction of a piperazine with a carboxylic acid chloride, such as 2-chloropropionyl chloride. This method is often rapid and efficient, as acid chlorides are highly reactive electrophiles.

The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid that is formed as a byproduct. The choice of solvent is important and is often an aprotic solvent like dichloromethane or benzene. For instance, the synthesis of various N-substituted amides has been achieved by reacting an amine with chloroacetyl or 3-chloropropionyl chloride in refluxing benzene. nih.gov A similar approach can be envisioned for the synthesis of 2-(piperazin-1-yl)propanoic acid derivatives by reacting a suitable piperazine with 2-chloropropionyl chloride, followed by nucleophilic substitution of the chlorine atom if desired.

| Piperazine Derivative | Acid Chloride | Base | Solvent | Product |

| 1-Methylpiperazine | 3-Chloropropionyl chloride | Sodium Carbonate | Ethanol (B145695) | 1-(3-Chloropropanoyl)-4-methylpiperazine |

| 2-Aminothiazole | Chloroacetyl chloride | - | Benzene | 2-(2-Chloroacetamido)thiazole |

Aza-Michael Addition Reactions

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, provides a powerful and atom-economical method for the synthesis of β-amino carbonyl compounds, which are precursors to or can be derivatives of 2-(piperazin-1-yl)propanoic acid. researchgate.netresearchgate.netgeorgiasouthern.edu

In this reaction, a piperazine derivative acts as the nucleophile (Michael donor) and adds to an electron-deficient alkene (Michael acceptor), such as an acrylate (B77674) ester (e.g., methyl acrylate) or acrylonitrile. The reaction can often be performed under mild conditions, sometimes even without a catalyst. researchgate.netresearchgate.net However, the reaction rate can be enhanced by the use of catalysts, polar protic solvents, or microwave irradiation. researchgate.netnih.gov

A key challenge in the aza-Michael addition with piperazine is controlling the selectivity to obtain the mono-adduct rather than the di-adduct. One strategy to achieve mono-addition is to use a large excess of piperazine. Another approach involves the in-situ protonation of one of the piperazine nitrogens, effectively protecting it from reacting further.

| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product |

| Piperazine | Methyl acrylate | Microwave irradiation, 80°C | Methyl 3-(piperazin-1-yl)propanoate |

| Piperidine (B6355638) | Methyl acrylate | HClO4/SiO2, Microwave | Methyl 3-(piperidin-1-yl)propanoate |

| Benzylamine | Methyl methacrylate | 130°C | Methyl 3-(benzylamino)-2-methylpropanoate |

Mannich Reaction Conditions for Piperazinyl Derivatives

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (such as a ketone or an ester), an aldehyde (commonly formaldehyde), and a primary or secondary amine (such as piperazine). wikipedia.orgnih.govyoutube.com The product of this reaction is a β-amino carbonyl compound, also known as a Mannich base. wikipedia.org This methodology can be adapted to synthesize precursors to 2-(piperazin-1-yl)propanoic acid and its congeners.

The mechanism of the Mannich reaction begins with the formation of an iminium ion from the amine and the aldehyde. The active hydrogen compound then tautomerizes to its enol form, which subsequently attacks the iminium ion in a nucleophilic addition. wikipedia.org

For the synthesis of piperazinyl derivatives, piperazine can be used as the amine component. The reaction can introduce an aminomethyl group or a substituted aminoalkyl group onto a carbon atom adjacent to a carbonyl group. This can be a versatile method for constructing the carbon skeleton of the desired propanoic acid side chain. For example, piperazine can be reacted with formaldehyde (B43269) and a compound like diethyl malonate to introduce a functionalized side chain that can be further elaborated to the desired propanoic acid.

| Amine | Aldehyde | Active Hydrogen Compound | Product |

| Piperazine | Formaldehyde | Acetophenone | 3-(Piperazin-1-yl)-1-phenylpropan-1-one |

| Dimethylamine | Formaldehyde | Cyclohexanone | 2-(Dimethylaminomethyl)cyclohexanone |

| Ammonia | Formaldehyde | Acetone | 1-Amino-3-butanone |

Hydrazinolysis and Hydrazine-Mediated Transformations

Hydrazinolysis and other hydrazine-mediated reactions can be employed in the synthesis of piperazine derivatives, often as a means of deprotection or for the construction of heterocyclic systems. While not a direct method for forming the C-N bond of the propanoic acid side chain, it can be a crucial step in a multi-step synthesis.

For instance, a phthalimide (B116566) group is sometimes used as a protecting group for a primary amine. This protecting group can be removed by treatment with hydrazine (B178648) hydrate (B1144303) in a process known as the Ing-Manske procedure. This strategy could be employed in a synthetic route where a piperazine nitrogen is protected with a phthalimido group, allowing for selective functionalization of the other nitrogen, followed by deprotection via hydrazinolysis.

Furthermore, hydrazine derivatives can be used as starting materials for the synthesis of various heterocyclic compounds. Hydrazides of piperidinyl and morpholinyl propanoic acids have been synthesized by the condensation of the corresponding esters with hydrazine hydrate. nih.gov These hydrazides can then serve as versatile intermediates for the synthesis of more complex molecules, such as hydrazones and other heterocyclic systems. nih.govnih.gov

| Starting Material | Reagent | Product | Application |

| Ethyl 2-(N-piperidinyl)acetate | Hydrazine hydrate | 2-(N-Piperidinyl)acetic acid hydrazide | Intermediate for further synthesis |

| 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)propanoic acid | Hydrazine hydrate, then aromatic aldehydes | 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N'-(substituted-benzylidene)propanehydrazides | Synthesis of hydrazone derivatives |

Friedel-Crafts Acylation in Precursor Synthesis

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. sigmaaldrich.com In the context of piperazine chemistry, this reaction is not typically used to directly modify the piperazine ring itself, but rather to prepare essential precursors. For instance, the synthesis of certain piperazine-containing compounds involves a Friedel-Crafts acylation as a key initial step to produce an aryl ketone intermediate. bjmu.edu.cn

The general mechanism involves the reaction of an arene with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.com The Lewis acid coordinates to the acylating agent, generating a highly electrophilic acylium ion. This ion then undergoes electrophilic aromatic substitution with an aromatic substrate to yield an aryl ketone. sigmaaldrich.com These resulting ketones can then be further elaborated and integrated into a piperazine structure, for example, through subsequent reductive amination or other cyclization strategies. The reaction is valuable for creating intermediates for drugs like naproxen (B1676952) and for the synthesis of various cyclic ketones. sigmaaldrich.com

One-Pot Multicomponent Reactions (MCRs) Incorporating Piperazine

One-pot multicomponent reactions (MCRs) have become powerful tools in organic synthesis due to their efficiency, atom economy, and operational simplicity. nih.gov These reactions allow for the construction of complex molecules, such as piperazine derivatives, from three or more simple starting materials in a single synthetic operation. nih.govtandfonline.com

A notable example is the Ugi four-component reaction (Ugi-4CR), which can be employed to produce substituted piperazines. rsc.org This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By selecting appropriate starting materials, such as an amino acid derivative, complex piperazine structures can be assembled. rsc.org For instance, a pathway to enantiomerically pure 3-substituted piperazines has been developed using a sequence initiated by an Ugi-4CR, followed by deprotection, intramolecular cyclization, and reduction. rsc.org Other MCRs, such as those based on the condensation of DABCO (1,4-diazabicyclo[2.2.2]octane) salts, alkyl bromides, secondary amines, and phenylisothiocyanate, have been developed to yield novel piperazine derivatives tethered to other functional groups. nih.gov

| Reaction Name/Type | Key Reactants | Resulting Structure Type | Reference |

|---|---|---|---|

| Ugi 4-Component Reaction (Ugi-4CR) | Aldehyde, Amine (e.g., Amino Acid), Carboxylic Acid, Isocyanide | Enantiomerically pure substituted piperazines | rsc.org |

| DABCO-based 4-Component Reaction | DABCO, Alkyl Bromide, Secondary Amine, Phenylisothiocyanate | Isothiourea-ethylene-tethered-piperazines | nih.gov |

| Imidazole Synthesis MCR | Benzil, Aromatic Aldehyde, Aminoethylpiperazine, Ammonium (B1175870) Acetate (B1210297) | 1,2,4,5-Tetrasubstituted Imidazoles with Piperazine moiety | tandfonline.com |

| Indole-fused Diketopiperazine Synthesis | Tryptophanate, 1H-indole-2-carboxylic acid, Benzaldehyde derivatives, Isocyanide derivatives | Indole-fused diketopiperazines | researchgate.net |

Reductive Amination Protocols

Reductive amination is a widely used and highly effective method for the N-alkylation of amines, including the synthesis of N-substituted piperazines. mdpi.com The reaction involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. This method is central to the synthesis of numerous FDA-approved drugs containing the piperazine moiety. nih.govmdpi.com

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly mild and selective, making it suitable for complex molecule synthesis. mdpi.comnih.gov For example, the synthesis of the drug Venetoclax involved a reductive amination step using an aldehyde and a piperazine derivative to form a key intermediate. mdpi.com The process can be adapted for intramolecular reactions to form the piperazine ring itself, such as through the reductive cyclization of dioximes. nih.gov This particular approach involves the catalytic hydrogenolysis of dioxime precursors to form a diimine intermediate, which then cyclizes and is subsequently reduced to the final piperazine product, often with high stereoselectivity. nih.gov

| Piperazine Precursor | Carbonyl Compound | Reducing Agent | Product Type | Reference |

|---|---|---|---|---|

| Unprotected Piperazine | Aldehyde 104 | Not specified in abstract | Venetoclax intermediate | mdpi.com |

| N-methylpiperazine | Tetrahydropyran-4-one | Not specified in abstract | Precursor for Drug 8 | mdpi.com |

| 2-(piperazin-1-yl)ethanamine (protected) | N-methyl-4-piperidone | Sodium triacetoxyborohydride | Polyamine PA2 | nih.gov |

| Dioximes (linear precursors) | (Intramolecular cyclization) | H₂ with Pd/C or Ra-Ni | Substituted piperazines | nih.gov |

Grignard Reactions and Other Carbon-Carbon Bond Forming Processes

Grignard reactions provide a powerful method for forming carbon-carbon bonds, and they have been adapted for the synthesis of C-substituted piperazines. A key strategy involves the reaction of Grignard reagents with pyrazine (B50134) N-oxides. rsc.orgdiva-portal.org This approach allows for the introduction of alkyl, aryl, alkynyl, and vinyl groups onto the heterocyclic core. The reaction typically proceeds via the addition of the Grignard reagent to the pyrazine N-oxide at low temperatures, followed by reduction (e.g., with NaBH₄) and protection of the resulting piperazine. diva-portal.org This one-pot strategy is scalable and provides access to orthogonally protected piperazines, allowing for selective modification at either nitrogen atom. diva-portal.org

Another C-C bond-forming strategy involves the regioselective addition of Grignard reagents to N-acylpyrazinium salts, which yields substituted 1,2-dihydropyrazines. nih.gov These intermediates can then be converted under acidic conditions to substituted Δ⁵-2-oxopiperazines, which are valuable precursors for other piperazine derivatives. nih.gov Additionally, radical cyclizations mediated by manganese(III) acetate have been used to synthesize novel piperazine-containing dihydrofuran compounds from unsaturated piperazine derivatives and 1,3-dicarbonyl compounds. nih.gov

| Piperazine Precursor | Reagent | Key Intermediate | Final Product Type | Reference |

|---|---|---|---|---|

| Pyrazine N-oxides | Alkyl, Aryl, Vinyl Grignard reagents | Addition adduct | C-Substituted piperazines | rsc.orgdiva-portal.org |

| N-acylpyrazinium salts | Grignard reagents | 1,2-Dihydropyrazines | Substituted Δ⁵-2-oxopiperazines | nih.gov |

| Unsaturated acyl piperazines | 1,3-Dicarbonyls, Mn(OAc)₃ | Carbon-centered radical | Piperazine-dihydrofurans | nih.gov |

Kabachnik-Field's Reaction Applications

The Kabachnik-Fields reaction is a three-component condensation that provides a direct route to α-aminophosphonates. organic-chemistry.orgwikipedia.org The reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound like a dialkyl phosphite. organic-chemistry.org While often used to synthesize analogues of α-amino acids, this reaction can be applied to piperazine chemistry. wikipedia.org

Piperazine or its derivatives can serve as the amine component in the Kabachnik-Fields reaction, leading to the formation of piperazine-containing α-aminophosphonates. nih.gov The reaction mechanism can proceed through either the formation of an imine (from the amine and carbonyl) followed by hydrophosphonylation, or the formation of an α-hydroxy-phosphonate intermediate. nih.gov Interestingly, piperazine derivatives themselves can also function as catalysts for the reaction. A facile method for synthesizing novel α-aminophosphonates has been developed using 1,4-dimethylpiperazine (B91421) as a catalyst for the one-pot reaction between an amine, various aldehydes, and phosphites. researchgate.net

Strategies for Selective Mono-N-Substitution of Piperazine

A significant challenge in piperazine chemistry is achieving selective mono-N-substitution, as the two equivalent nitrogen atoms can both react, leading to undesired 1,4-disubstituted products. mdpi.com Several strategies have been developed to overcome this issue and afford mono-functionalized piperazines, which are crucial building blocks for more complex molecules. google.comacs.org

One of the most common approaches involves using a large excess of piperazine relative to the electrophilic reagent. mdpi.com This statistical control favors the mono-adduct simply because the electrophile is more likely to encounter an unreacted piperazine molecule than a mono-substituted one. Another effective strategy is the use of protecting groups. A group like tert-butyloxycarbonyl (Boc) can be introduced to protect one nitrogen, allowing the other to be selectively functionalized. researchgate.net The protecting group can then be removed in a subsequent step.

Beyond using a large excess of the diamine, more refined methods based on reaction conditions have been developed. A highly effective technique involves the in situ formation of piperazine monohydrochloride. researchgate.net This is achieved by mixing anhydrous piperazine with piperazine dihydrochloride. The resulting monoprotonated species has one highly nucleophilic nitrogen and one protonated, non-nucleophilic nitrogen, thus directing the substitution to a single site. researchgate.net

A patented method further refines this concept by preparing a piperazine-1-cation, which then reacts with an electrophilic reagent under the catalysis of a d-metal compound. google.comtacr.cz This approach achieves high regioselectivity, as the initial substitution deactivates the second nitrogen atom towards further reaction, preventing the formation of the 1,4-disubstituted by-product. google.com

| Strategy | Principle | Typical Conditions | Reference |

|---|---|---|---|

| Large Excess of Piperazine | Statistical probability | 8 equivalents of piperazine used for Venetoclax synthesis. | mdpi.com |

| Protecting Group (e.g., Boc) | One nitrogen is chemically blocked, allowing selective reaction at the other. | Reaction of piperazine with Boc₂O, followed by alkylation. | researchgate.net |

| In situ Monohydrochloride | Protonation of one nitrogen deactivates it, leaving one nucleophilic site. | Mixture of anhydrous piperazine and piperazine dihydrochloride in methanol. | researchgate.net |

| Piperazine-1-cation Formation | Formation of a mono-cation which reacts under specific catalysis. | Reaction of the cation with an electrophile catalyzed by a d-metal (e.g., Cu). | google.com |

Role of Piperazine-1-ium Salt Intermediates

The synthesis of mono-substituted piperazines, such as 2-(piperazin-1-yl)propanoic acid, can be strategically managed to prevent the common issue of di-substitution. A key methodology involves the in-situ formation of piperazine-1-ium salt intermediates. By reacting equimolar amounts of piperazine and an acid, such as hydrochloric acid, a monopiperazinium salt is formed. nih.govgoogle.com This salt, while still nucleophilic, is less reactive than free piperazine, which helps in suppressing the formation of undesired N,N'-dialkylated byproducts. nih.govresearchgate.net

The reaction proceeds by nucleophilic attack of the unprotonated nitrogen of the piperazinium salt on an electrophilic substrate, for instance, a 2-halopropanoic acid derivative. This approach provides a one-pot, one-step procedure that is both cost-effective and efficient, yielding mono-substituted products in high purity. nih.gov For example, reacting piperazine monohydrochloride with an alkylating agent like methyl iodide or o-methylbenzyl bromide in ethanol results in the N-monoalkylated piperazine. google.com The formation of a quaternary ammonium salt as a product of double alkylation on the same nitrogen can sometimes lead to increased water solubility, complicating product isolation. researchgate.net

Catalytic Activation (e.g., d-metal, aluminum, cerium compounds)

Catalytic methods significantly enhance the synthesis of piperazine derivatives by improving reaction efficiency and selectivity under milder conditions.

d-Metal Catalysis: Transition metals, particularly palladium and copper, are widely used. Palladium-catalyzed reactions, such as Wacker-type aerobic oxidative cyclizations, can form the piperazine ring itself. organic-chemistry.org For C-N bond formation, palladium-catalyzed amination of aryl chlorides with piperazine can be achieved under aerobic conditions, with the reaction even using piperazine as a solvent to improve its environmental footprint. organic-chemistry.org Copper catalysts, including copper nanoparticles and Cu(I) salts, have been shown to be effective for aza-Michael reactions to form piperazine derivatives. nih.gov

Aluminum and Cerium Compounds: Lewis acidic compounds involving aluminum and cerium can catalyze C-H activation and cycloaddition reactions. Nickel-Aluminum (Ni-Al) bimetallic systems have been used for the alkylation of benzimidazoles with styrenes, where the Lewis acidic aluminum component influences the regioselectivity of the product. mdpi.com Cerium(III) salts are effective catalysts for various organic transformations, including aza-Diels-Alder reactions to synthesize tetrahydroquinolines, which are structurally related to substituted piperazines. nih.gov A prepared Ce(III) immobilized on functionalized halloysite (B83129) has been demonstrated as a highly efficient and reusable catalyst for such cycloadditions. nih.gov

Table 1: d-Metal Catalytic Systems in Piperazine Synthesis

| Catalyst System | Reactants | Reaction Type | Key Advantages |

| Pd(DMSO)₂(TFA)₂ | Alkenyl diamines | Wacker-type aerobic oxidative cyclization | Forms six-membered nitrogen heterocycles without a base. organic-chemistry.org |

| Palladium Catalyst | Aryl chlorides, Piperazine | Aerobic amination | Ecofriendly, uses piperazine as solvent, good for electron-donating and hindered substrates. organic-chemistry.org |

| Cu-nanoparticles | N-alkyl/aryl piperazines, Acrylonitrile | Aza-Michael reaction | Chemoselective C-N bond formation. nih.gov |

| Ni(COD)₂/AlMe₃ | Benzimidazoles, Styrenes | C-H Alkylation | Cooperative catalysis provides linear products with high selectivity. mdpi.com |

Enantioselective and Asymmetric Synthesis

Creating stereochemically pure forms of 2-(piperazin-1-yl)propanoic acid is crucial as biological activity is often dependent on a specific enantiomer.

Chiral Pool Approaches

The chiral pool approach leverages naturally occurring, enantiomerically pure compounds as starting materials. wikipedia.orgyoutube.com For the synthesis of chiral 2-(piperazin-1-yl)propanoic acid, a readily available chiral molecule like (S)- or (R)-lactic acid or (S)- or (R)-serine could be used. bccollegeasansol.ac.in The synthesis involves converting a functional group, such as a hydroxyl group in lactic acid, into a good leaving group (e.g., a tosylate). This is followed by a nucleophilic substitution reaction with piperazine, which typically proceeds with an inversion of stereochemistry (an SN2 mechanism), allowing for the predictable formation of the desired enantiomer. bccollegeasansol.ac.in For instance, starting with a natural amino acid, functional group interconversions can lead to the desired chiral propanoic acid backbone before the introduction of the piperazine moiety. bccollegeasansol.ac.inelsevierpure.com

Asymmetric Catalysis in Propanoic Acid Formation

Asymmetric catalysis creates a chiral center from a prochiral substrate using a chiral catalyst. frontiersin.orgnih.gov This strategy is highly efficient as a small amount of catalyst can generate a large quantity of the chiral product. youtube.com For the synthesis of chiral 2-(piperazin-1-yl)propanoic acid, a key step could be the asymmetric allylic alkylation of a piperazine derivative. For example, palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones has been used to synthesize highly enantioenriched tertiary piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines. nih.gov Another strategy involves the asymmetric hydrogenation of a prochiral enamine or a related unsaturated precursor using a chiral transition-metal catalyst (e.g., based on rhodium or iridium) to establish the stereocenter. frontiersin.org

Table 2: Comparison of Enantioselective Strategies

| Strategy | Approach | Starting Material Example | Key Features |

| Chiral Pool Synthesis | Utilizes existing chirality from natural products. wikipedia.org | (S)-Lactic Acid or (L)-Serine bccollegeasansol.ac.in | Stereochemistry is transferred from the starting material; often involves SN2 inversion. bccollegeasansol.ac.in |

| Asymmetric Catalysis | Creates a new chiral center using a chiral catalyst. nih.gov | Differentially N-protected piperazin-2-one (B30754) nih.gov | High enantiomeric excesses achievable; catalyst-controlled stereoselectivity. frontiersin.orgnih.gov |

Process Chemistry and Scalability Considerations

Translating a synthetic route from the laboratory to an industrial scale requires robust and efficient processes. For piperazine derivatives, this often involves moving from multi-step batch processes, which may require protecting groups, to more streamlined methods. nih.gov

Development of Continuous Manufacturing Processes

Continuous manufacturing, or flow chemistry, offers significant advantages for scaling up the synthesis of piperazine derivatives. mdpi.com This approach allows for better control over reaction parameters such as temperature and residence time, improved safety, and simplified scale-up. mdpi.com A process for preparing N-alkyl-piperazines has been described that can be performed continuously in the liquid phase at high pressure and temperature using a supported metal catalyst. google.com

The synthesis of mono-substituted piperazines has been successfully adapted from batch reactions to a continuous flow microwave reactor. nih.gov This transition not only accelerates the reaction but also facilitates automation and scalability. Furthermore, photoredox-catalyzed methods for synthesizing C2-functionalized piperazines have been effectively translated from batch to continuous flow conditions, offering a green and sustainable approach that avoids toxic reagents. organic-chemistry.orgmdpi.com

Optimization for Large-Scale Asymmetric Production

The large-scale synthesis of chiral molecules, such as the enantiomerically pure forms of 2-(piperazin-1-yl)propanoic acid and its congeners, presents significant challenges. The demand for high enantiomeric purity on an industrial scale necessitates the development of robust and efficient asymmetric synthetic methods. Research into the synthesis of chiral piperazine derivatives has led to several innovative strategies that are applicable to the production of these compounds.

Continuous flow chemistry, in particular, has emerged as a powerful tool for the large-scale production of chiral active pharmaceutical ingredients (APIs). nih.gov This technology offers enhanced control over reaction parameters, improved safety, and the potential for higher throughput compared to traditional batch processes. nih.gov For instance, continuous flow systems have been successfully employed in the asymmetric synthesis of various chiral intermediates, demonstrating their utility for industrial applications. nih.gov

Several catalytic asymmetric methods have been developed for the synthesis of chiral piperazine-containing scaffolds, which are relevant to the production of congeners of 2-(piperazin-1-yl)propanoic acid. These methods often rely on transition metal catalysis to achieve high levels of stereocontrol. For example, iridium- or palladium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones is a versatile strategy for accessing chiral piperazin-2-ones with good to high stereoselectivity. nih.gov Another approach involves the palladium-catalyzed decarboxylative allylic alkylation of racemic piperazin-2-ones, which can generate products with a C3-quaternary stereocenter in high enantioselectivity. nih.gov

One-pot catalytic asymmetric syntheses are also gaining traction as they reduce the number of workup and purification steps, leading to more efficient and economical processes. A notable example is the one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence to produce 3-aryl/alkyl piperazin-2-ones with high yields and excellent enantiomeric excess (up to 99% ee). nih.gov

Table 1: Catalytic Systems for Asymmetric Synthesis of Piperazine Congeners

| Catalytic System | Substrate Class | Key Features | Reported Efficiency |

| Ir- or Pd-based catalysts | Unsaturated piperazin-2-ones | Asymmetric hydrogenation | Good to high |

| Pd-based catalysts | Racemic piperazin-2-ones | Decarboxylative allylic alkylation, creates C3-quaternary stereocenters | High enantioselectivity |

| Quinine-derived urea (B33335) catalyst | Aldehydes, (phenylsulfonyl)acetonitrile | One-pot Knoevenagel/asymmetric epoxidation/DROC | Up to 90% yield, up to 99% ee |

Chemical Reactivity and Derivatization Strategies for Functional Enhancement

Reactivity Profiles of the Piperazine (B1678402) Ring

The piperazine ring is a common motif in drug development, valued for its physicochemical properties and synthetic tractability. mdpi.com The presence of two nitrogen atoms, one tertiary and one secondary in the case of 2-(Piperazin-1-yl)propanoic acid, defines its reactivity. The secondary amine (at position 4) is nucleophilic and serves as the primary site for derivatization.

Common transformations involving the piperazine ring include:

N-Alkylation: The secondary amine can be alkylated using alkyl halides or other electrophiles. For instance, the N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate (B8525525) is a known synthetic route. mdpi.com This reaction introduces new substituents to the piperazine core, altering its steric and electronic properties.

N-Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) leads to the formation of N-acyl derivatives. This modification can influence the molecule's polarity and its ability to act as a hydrogen bond acceptor.

Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent to form N-substituted piperazines. This is a common strategy for introducing a wide variety of functional groups. mdpi.com

N-Arylation: The piperazine nitrogen can be coupled with aryl halides or other aromatic systems, often through metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, to introduce aromatic substituents. mdpi.com

These reactions allow for the systematic modification of the piperazine moiety to explore structure-activity relationships (SAR) and optimize drug candidates. The properties of the final molecule, such as solubility, bioavailability, and target affinity, are significantly influenced by the nature of the substituent attached to the piperazine nitrogen. researchgate.net

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group of 2-(Piperazin-1-yl)propanoic acid is a versatile handle for a variety of chemical transformations. It can act as a hydrogen bond donor and acceptor and can be converted into several other functional groups, significantly expanding the chemical space accessible from this starting material.

Esterification converts the carboxylic acid into an ester, a modification that can improve a compound's lipophilicity and membrane permeability, often as a strategy to create prodrugs. The reaction typically involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk

The general esterification reaction is reversible: R¹COOH + R²OH ⇌ R¹COOR² + H₂O beckfoot.org

For 2-(Piperazin-1-yl)propanoic acid, this would involve its reaction with an alcohol like ethanol (B145695) or methanol. The reactivity of the alcohol, reaction temperature, and molar ratios of the reactants are key parameters for optimizing ester yield. ceon.rs For example, increasing the number of carbon atoms in the alcohol chain can increase the nucleophilicity of the alcoholic oxygen, thereby increasing the reaction rate. ceon.rs The resulting esters, such as Ethyl 2-(piperazin-1-yl)propanoate, can be isolated and purified using techniques like distillation or chromatography. chemguide.co.uk The synthesis of related structures, like ethyl 2-methyl-2-(piperazin-1-yl)propanoate, demonstrates the feasibility of this transformation.

The carboxylic acid can be converted into an amide by reacting it with a primary or secondary amine. This reaction typically requires the use of a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. Common coupling agents include carbodiimides (like DCC or EDC) and phosphonium-based reagents (like T3P®). mdpi.com

This transformation is fundamental in peptide synthesis and is used to link amino acid derivatives. researchgate.net The formation of an amide bond can introduce new points of interaction for biological targets and enhance the metabolic stability of the molecule compared to an ester linkage.

Hydrazone derivatives are a class of compounds known for a wide spectrum of biological activities, including antimicrobial and anticancer effects. nih.govmdpi.com The synthesis of hydrazones from a carboxylic acid like 2-(Piperazin-1-yl)propanoic acid is typically a two-step process.

Formation of the Hydrazide: The carboxylic acid is first converted into its corresponding hydrazide. A common method involves first esterifying the acid and then reacting the resulting ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). nih.gov

Condensation to form Hydrazone: The newly formed hydrazide is then condensed with an appropriate aldehyde or ketone, usually by heating in a solvent like ethanol, to yield the final hydrazone derivative. nih.gov

This synthetic route allows for the introduction of a diverse array of aryl or alkylidene moieties, depending on the choice of the carbonyl compound used in the second step. nih.gov

Strategic Derivatization for Biological Targeting

The derivatization of the 2-(Piperazin-1-yl)propanoic acid scaffold is often guided by the goal of achieving specific biological activity. By incorporating pharmacologically active moieties, chemists can design novel compounds with enhanced potency and selectivity for various biological targets.

Benzothiazole (B30560): The benzothiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anticancer effects. ingentaconnect.comnih.govtandfonline.com The synthesis of benzothiazole-piperazine derivatives typically involves coupling the nucleophilic secondary amine of the piperazine ring with a benzothiazole unit. nih.gov For example, a substituted 2-chlorobenzothiazole (B146242) can react with the piperazine nitrogen of 2-(Piperazin-1-yl)propanoic acid (or its ester form) in a nucleophilic substitution reaction to form a new carbon-nitrogen bond, linking the two heterocyclic systems. The combination of these two moieties in a single molecule has led to the discovery of potent cytotoxic agents against various cancer cell lines. ingentaconnect.comdergipark.org.tr

Pyridazinone: The pyridazinone core is another heterocyclic structure associated with diverse pharmacological properties, including anti-inflammatory and cardiovascular effects. nih.govmdpi.com Piperazine-pyridazinone derivatives have been synthesized and evaluated for their affinity toward various receptors. nih.gov The synthetic strategy generally involves the nucleophilic substitution of a leaving group (e.g., a chlorine atom) on the pyridazinone ring by the secondary amine of the piperazine ring. mdpi.com This approach can be applied to 2-(Piperazin-1-yl)propanoic acid to generate novel derivatives where the piperazine acts as a linker between the propanoic acid moiety and the biologically active pyridazinone scaffold. Such derivatives have shown potential as antifungal agents and inhibitors of various enzymes. researchgate.netresearchgate.net

PEGylation for Modulated Properties

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a well-established and powerful strategy for modifying the properties of small molecules, peptides, and proteins. nih.govnih.govnih.gov This process can lead to significant improvements in aqueous solubility, increased stability, and altered pharmacokinetic profiles. nih.govekb.eg For 2-(Piperazin-1-yl)propanoic acid dihydrate, PEGylation can be strategically applied to either the secondary amine of the piperazine ring or the carboxylic acid group, leading to conjugates with enhanced functionalities.

The attachment of PEG to the secondary amine can be accomplished through various chemical reactions. One common method involves the use of an activated PEG derivative, such as a PEG-aldehyde, which reacts with the amine via reductive amination. creativepegworks.combiochempeg.com Alternatively, PEG-NHS esters can react with the amine to form a stable amide linkage. creativepegworks.combiochempeg.com These reactions are typically carried out under mild conditions to preserve the integrity of the parent molecule.

Conversely, the carboxylic acid moiety provides a handle for PEGylation through the formation of an ester or amide bond. jenkemusa.combroadpharm.comnih.gov Amine-terminated PEGs can be coupled to the carboxylic acid using standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form a stable amide bond. jenkemusa.com This approach offers a robust method for attaching the PEG chain at a specific site, away from the potentially crucial piperazine ring.

The choice of PEGylation strategy, including the site of attachment and the size and architecture (linear or branched) of the PEG chain, can have a profound impact on the resulting conjugate's properties. nih.govpharmtech.com For instance, PEGylating the secondary amine might influence interactions involving the piperazine ring, while modification at the carboxylic acid would likely have a different effect.

The following interactive data tables illustrate the hypothetical, yet scientifically plausible, modulated properties of this compound following PEGylation at either the secondary amine or the carboxylic acid group with PEG chains of varying molecular weights. These tables are based on the general principles of how PEGylation affects the physicochemical properties of small molecules. nih.govekb.egaatbio.com

Table 1: Hypothetical Modulated Properties of Amine-PEGylated 2-(Piperazin-1-yl)propanoic acid

| PEG Molecular Weight (kDa) | Resulting Conjugate | Predicted Change in Aqueous Solubility | Predicted Change in Hydrodynamic Radius | Predicted Impact on Lipophilicity |

| 2 | PEG(2k)-Amine-2-(Piperazin-1-yl)propanoic acid | Significant Increase | Moderate Increase | Significant Decrease |

| 5 | PEG(5k)-Amine-2-(Piperazin-1-yl)propanoic acid | Substantial Increase | Large Increase | Substantial Decrease |

| 10 | PEG(10k)-Amine-2-(Piperazin-1-yl)propanoic acid | Very High Increase | Very Large Increase | Very High Decrease |

Table 2: Hypothetical Modulated Properties of Carboxyl-PEGylated 2-(Piperazin-1-yl)propanoic acid

| PEG Molecular Weight (kDa) | Resulting Conjugate | Predicted Change in Aqueous Solubility | Predicted Change in Hydrodynamic Radius | Predicted Impact on Lipophilicity |

| 2 | 2-(Piperazin-1-yl)propanoic acid-Ester-PEG(2k) | Significant Increase | Moderate Increase | Significant Decrease |

| 5 | 2-(Piperazin-1-yl)propanoic acid-Ester-PEG(5k) | Substantial Increase | Large Increase | Substantial Decrease |

| 10 | 2-(Piperazin-1-yl)propanoic acid-Ester-PEG(10k) | Very High Increase | Very Large Increase | Very High Decrease |

These tables underscore the versatility of PEGylation as a tool for rationally designing derivatives of this compound with tailored properties for specific research and development applications. The enhanced solubility and increased hydrodynamic size conferred by the PEG chain are key attributes that can be leveraged to improve the performance of the parent compound in various contexts. nih.govekb.eg

Advanced Structural Characterization and Solid State Chemistry

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. While specific diffraction data for 2-(piperazin-1-yl)propanoic acid dihydrate is not widely published, extensive studies on closely related piperazine (B1678402) derivatives provide a clear and accurate model of its expected structural characteristics. Research on analogous compounds, such as zwitterionic piperazine carboxylates, allows for a detailed and scientifically rigorous description. nih.govnih.gov

Investigation of Intermolecular Interactions

The crystal lattice of this compound is stabilized by an extensive network of intermolecular hydrogen bonds, a direct consequence of its zwitterionic nature and the inclusion of two water molecules per formula unit.

The primary intermolecular forces are strong hydrogen bonds. The protonated nitrogen of the piperazinium ring acts as a hydrogen bond donor, forming robust N—H⋯O interactions with the oxygen atoms of the carboxylate groups on adjacent molecules. nih.govnih.gov The two water molecules of hydration are integral to the structure, acting as both hydrogen bond donors and acceptors. They form O—H⋯O bonds, linking the zwitterionic molecules to each other and bridging different parts of the supramolecular assembly. nih.gov In addition to these strong interactions, weaker C—H⋯O hydrogen bonds, involving the C-H groups of the piperazine ring and propanoic acid chain, also contribute to the stability and efficiency of the crystal packing. nih.gov

The directional nature of these hydrogen bonds leads to a highly ordered supramolecular assembly. The N—H⋯O interactions link the zwitterions into chains or sheets (1D or 2D motifs). The water molecules then act as crucial linkers, connecting these motifs through O—H⋯O bonds to extend the structure into a robust three-dimensional network . nih.govresearchgate.net This intricate web of interactions, where water molecules bridge the primary organic framework, is a hallmark of hydrated crystalline structures. nih.govrsc.org

Studies of Crystal Packing and Lattice Dynamics

The study of crystal packing involves analyzing how the molecules and water molecules are arranged in the unit cell, the fundamental repeating unit of the crystal. Based on data from the closely related compound 3,3′-(piperazine-1,4-diium-1,4-diyl)dipropionate dihydrate, a monoclinic crystal system is anticipated. nih.gov The efficient packing is driven by the maximization of hydrogen bonding and the minimization of empty space.

The table below presents typical crystallographic data for a zwitterionic piperazine dicarboxylate dihydrate, which serves as a strong model for the title compound. nih.gov

| Crystallographic Parameter | Representative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.8028 |

| b (Å) | 8.8925 |

| c (Å) | 10.4301 |

| β (°) | 101.780 |

| Volume (ų) | 617.67 |

| Z (Formula units per cell) | 2 |

| Data from the analogous compound 3,3′-(piperazine-1,4-diium-1,4-diyl)dipropionate dihydrate. nih.gov |

The key hydrogen bond types that define the crystal structure are summarized below.

Polymorphism and Solvate Structures

Polymorphism, the ability of a compound to exist in more than one crystalline form, and the formation of solvates are crucial aspects of the solid-state chemistry of this compound.

Different solid forms of 2-(Piperazin-1-yl)propanoic acid, including anhydrous forms, hydrates, and other solvates, may exist. The dihydrate is one such form, where two molecules of water are incorporated into the crystal lattice for every molecule of the primary compound. The identification and characterization of these forms are typically achieved using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). Each polymorph or solvate will exhibit a unique PXRD pattern and distinct thermal behavior. For instance, DSC of the dihydrate would be expected to show an endotherm corresponding to the loss of water upon heating.

The solid form of this compound that is obtained is highly dependent on the crystallization conditions. researchgate.netmdpi.com Key parameters that can be manipulated to control the solid form include the choice of solvent, the rate of cooling or evaporation, the level of supersaturation, and the presence of any seed crystals. mdpi.com For example, slow crystallization from an aqueous solution is likely to yield the dihydrate form. In contrast, crystallization from a non-aqueous solvent or rapid precipitation might lead to an anhydrous polymorph or a different solvate. The interplay of these factors determines the nucleation and growth kinetics of the different solid forms. mdpi.com It is known that for some compounds, needle-like crystals are generally undesirable in pharmaceutical manufacturing, and significant effort is put into finding conditions that produce more equant-shaped crystals. mdpi.com

Table 1: Hypothetical Influence of Crystallization Conditions on the Solid Form of 2-(Piperazin-1-yl)propanoic acid

| Crystallization Condition | Likely Solid Form | Rationale |

| Slow cooling of an aqueous solution | Dihydrate | Thermodynamic control, allowing for the incorporation of water molecules into the lattice. |

| Rapid evaporation of a methanolic solution | Anhydrous Form I (Metastable) | Kinetic control, where rapid solvent removal may not allow for hydration. |

| Slurry conversion in ethanol (B145695) | Anhydrous Form II (Stable) | The stable anhydrous form may be favored in a non-aqueous solvent over time. |

This table is illustrative and based on general principles of crystallization.

Computational methods can be employed to predict the likely solvate structures of 2-(Piperazin-1-yl)propanoic acid. By using the molecular structure of the compound and various solvent molecules (e.g., water, methanol, ethanol), it is possible to calculate the lattice energies of hypothetical solvated crystal structures. These predictions can guide experimental screening for new solid forms. For the dihydrate, computational models would aim to identify the most energetically favorable positions and hydrogen-bonding interactions of the two water molecules within the crystal lattice of the host molecule.

Spectroscopic Characterization Techniques

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and can be used to distinguish between different solid forms. The IR spectrum of the dihydrate would be expected to show characteristic absorption bands for the O-H, N-H, C-H, and C=O functional groups.

The presence of water of hydration would be confirmed by a broad absorption band in the region of 3500-3200 cm⁻¹, corresponding to the O-H stretching vibrations of the water molecules. The N-H stretching vibration of the secondary amine in the piperazine ring would likely appear in a similar region, typically around 3300 cm⁻¹. The carboxylic acid O-H stretch is also expected in this region, often as a very broad band. docbrown.info

The C=O stretching vibration of the carboxylic acid group is a strong and sharp band, typically found in the region of 1725-1700 cm⁻¹. docbrown.info The exact position of this band can be sensitive to the hydrogen-bonding environment, and thus may differ between the dihydrate and any anhydrous forms. The C-H stretching vibrations of the alkyl groups would be observed around 2950-2850 cm⁻¹. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the specific solid form of the compound. docbrown.info

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| O-H (water and carboxylic acid) | 3500 - 2500 (broad) | Stretching |

| N-H (piperazine) | ~3300 | Stretching |

| C-H (alkyl) | 2950 - 2850 | Stretching |

| C=O (carboxylic acid) | 1725 - 1700 | Stretching |

This table provides expected ranges for the functional groups present in the molecule and is based on general IR spectroscopy principles. docbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

While specific, experimentally derived high-resolution NMR spectra for this compound are not widely available in the public domain, the expected signals can be predicted based on the known structure of the molecule and by comparison with related compounds.

¹H NMR Spectroscopy:

The proton NMR spectrum is anticipated to display a set of characteristic signals corresponding to the distinct proton environments in the 2-(Piperazin-1-yl)propanoic acid molecule. The integration of these signals would confirm the number of protons in each environment.

Propanoic Acid Moiety: A doublet signal is expected for the methyl (CH₃) protons, coupled to the adjacent methine proton. The methine (CH) proton would likely appear as a quartet, split by the neighboring methyl protons.

Piperazine Ring: The protons on the piperazine ring are expected to produce complex multiplets. Due to the substitution at the N1 position, the protons on the carbons adjacent to this nitrogen (C2 and C6) will have a different chemical shift from those adjacent to the N4 amine (C3 and C5). A broad singlet corresponding to the N-H proton of the secondary amine is also anticipated.

Carboxylic Acid and Water: The proton of the carboxylic acid group (-COOH) is expected to appear as a broad singlet. The protons of the two water molecules in the dihydrate form will also likely produce a distinct, and often broad, singlet.

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is expected to have the largest chemical shift, appearing significantly downfield.

Propanoic Acid Carbons: The methine carbon and the methyl carbon of the propanoic acid fragment will each produce a distinct signal.

Piperazine Ring Carbons: The carbon atoms of the piperazine ring are expected to show two distinct signals, corresponding to the carbons adjacent to the substituted nitrogen (C2/C6) and those adjacent to the secondary amine (C3/C5).

A summary of the expected ¹³C NMR chemical shifts can be seen in the table below. It is important to note that while ¹³C NMR data for propanoic acid is available, the values for this compound will be influenced by the piperazine substituent. docbrown.infochemicalbook.com

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | ~175-180 |

| Methine (CH) | ~60-70 |

| Piperazine (C-N-CH) | ~50-60 |

| Piperazine (C-NH) | ~40-50 |

| Methyl (CH₃) | ~15-20 |

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound Note: This table presents predicted values based on chemical structure and data from related compounds.

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is routinely employed to confirm the molecular weight of a compound and can provide information about its elemental composition and structure.

For 2-(Piperazin-1-yl)propanoic acid, which has a monoisotopic mass of 158.10553 Da, mass spectrometry would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 159.11281. uni.lu The dihydrate form would likely lose its water molecules under typical mass spectrometry conditions.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have also been calculated for various adducts of this compound. uni.lu These theoretical values can be compared with experimental data if it becomes available.

The table below summarizes the predicted mass-to-charge ratios for several common adducts of 2-(Piperazin-1-yl)propanoic acid. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 159.11281 |

| [M+Na]⁺ | 181.09475 |

| [M+K]⁺ | 197.06869 |

| [M+NH₄]⁺ | 176.13935 |

| [M-H]⁻ | 157.09825 |

Interactive Data Table: Predicted Mass Spectrometry Data for 2-(Piperazin-1-yl)propanoic acid Source: PubChem. Data is predicted and not from experimental analysis. uni.lu

Analytical Methodologies for Quantitative and Qualitative Assessment

Chromatographic Techniques

Chromatography, particularly HPLC, stands as the cornerstone for the analysis of non-volatile compounds like 2-(Piperazin-1-yl)propanoic acid dihydrate. Its versatility allows for the separation of the main compound from impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying this compound. Due to the compound's polar nature, reversed-phase HPLC is the most common separation mode. A typical method would employ a C18 column, although alternative stationary phases can be used to improve peak shape and resolution. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol, run in either isocratic or gradient elution mode. researchgate.net Gradient elution is particularly useful for separating the target analyte from a complex mixture of related substances. researchgate.net

However, this compound lacks a native chromophore that absorbs ultraviolet (UV) light at wavelengths where detection is selective and sensitive (typically >220 nm). jocpr.com Direct UV detection is therefore challenging and often results in poor sensitivity, making it unsuitable for trace-level analysis. jocpr.comnih.gov To overcome this limitation, derivatization is frequently employed.

Development of Derivatization Strategies for Enhanced Detection

Pre- or post-column derivatization is a critical strategy to enhance the detectability of this compound. nih.gov This process involves reacting the analyte with a labeling reagent to attach a chromophoric or fluorophoric tag. The compound possesses two reactive sites amenable to derivatization: the secondary amine of the piperazine (B1678402) ring and the carboxylic acid group.

Fluorescent Labeling Reagents (e.g., Benzofurazan (B1196253), Nitro-substituted Phenylhydrazines)

Fluorescent labeling is a preferred method due to its inherent sensitivity and selectivity. oup.com

Benzofurazan Reagents: Benzofurazan derivatives, such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), are highly effective for labeling secondary amines like the one present in the piperazine moiety. jocpr.comresearchgate.netjocpr.com The reaction between NBD-Cl and the piperazine nitrogen forms a stable, highly fluorescent derivative that can be detected at low concentrations. jocpr.comjocpr.com This approach has been successfully validated for the analysis of piperazine in active pharmaceutical ingredients (APIs). jocpr.com Additionally, novel benzofurazan reagents have been synthesized specifically for the derivatization of carboxylic acids, which could be applied to the propanoic acid portion of the molecule. nih.govnih.gov

Nitro-substituted Phenylhydrazines: Nitro-substituted phenylhydrazines (NPHs), such as 2-nitrophenylhydrazine (B1229437) (2-NPH) or 3-nitrophenylhydrazine (B1228671) (3-NPH), are excellent reagents for derivatizing the carboxylic acid functional group. nih.govnih.gov The reaction typically requires a coupling agent, like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to facilitate the formation of a stable hydrazone. nih.govnih.gov The resulting derivatives possess strong UV absorption at longer wavelengths (e.g., 390-400 nm), where interference from most drug substances is minimal. nih.gov This strategy has been systematically evaluated for the analysis of small carboxylic acids in drug substances. nih.gov

Spectrometric Detection Methods (e.g., DAD, Fluorescence Detection)

The choice of detector is intrinsically linked to the sample preparation and derivatization strategy.

Diode Array Detection (DAD): A Diode Array Detector (DAD) is a powerful tool when used in conjunction with derivatization. After reacting the carboxylic acid group with a reagent like 2-NPH, the resulting derivative absorbs strongly in the near-visible region. nih.gov DAD allows for the monitoring of absorbance across a wide range of wavelengths simultaneously, which aids in peak identification and purity assessment.

Fluorescence Detection (FD): Fluorescence detection offers superior sensitivity compared to UV-based methods. oup.com When this compound is derivatized with a fluorescent tag, such as one derived from a benzofurazan or coumarin (B35378) reagent, FD can achieve detection limits in the picomole or even femtomole range. nih.govresearchgate.netnih.gov The excitation and emission wavelengths are chosen based on the specific fluorophore used to maximize the signal-to-noise ratio. oup.com For example, derivatives of 9-chloromethyl anthracene (B1667546) can be excited at 365 nm and detected at an emission wavelength of 410 nm. oup.com

Method Development and Validation for Pharmaceutical Analysis

Any analytical method developed for pharmaceutical use must be rigorously validated to ensure it is fit for its intended purpose. Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target compound.

Assessment of Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

Key parameters assessed during validation include linearity, the limit of detection (LOD), and the limit of quantitation (LOQ).

Linearity: This parameter establishes the relationship between the concentration of the analyte and the detector response. A series of calibration standards are analyzed, and the results are plotted to generate a calibration curve. The method is considered linear over a range where the correlation coefficient (r²) is typically ≥ 0.999. researchgate.netjocpr.com

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. chromatographyonline.comtbzmed.ac.ir It is often determined based on the signal-to-noise ratio (S/N), typically defined as 3:1, or calculated from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3σ/S). jocpr.comsepscience.com

Limit of Quantitation (LOQ): The LOQ represents the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. chromatographyonline.comtbzmed.ac.ir The LOQ is commonly established at a signal-to-noise ratio of 10:1 or calculated as 10σ/S. jocpr.comsepscience.com For the LOQ to be approved in pharmaceutical analysis, the precision should typically be within 20% and accuracy within 80-120%. tbzmed.ac.ir

The following table presents representative validation data for an HPLC method for a derivatized piperazine-containing compound, illustrating typical performance characteristics.

| Validation Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 30 - 350 ppm | jocpr.com |

| Correlation Coefficient (r²) | 0.999 | jocpr.com |

| LOD (Limit of Detection) | 30 ppm | jocpr.com |

| LOQ (Limit of Quantitation) | 90 ppm | jocpr.com |

| Accuracy (% Recovery) | 104.87 - 108.06% | jocpr.com |

| Precision (% RSD) | < 4.0% | jocpr.com |

Specificity and Chromatographic Separation Optimization

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. These might include impurities, degradants, or matrix components. In the context of this compound, this would involve demonstrating that the analytical signal is solely from the compound of interest and is not affected by any related substances.

Forced Degradation Studies:

To establish the specificity and stability-indicating nature of a method, forced degradation studies are typically performed. In these studies, the compound is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. The goal is to generate potential degradation products. The analytical method must then be able to separate the intact drug from these degradation products, demonstrating that it can accurately measure the drug in the presence of its degradants.

Chromatographic Separation Optimization:

The optimization of chromatographic separation is a critical step in developing a specific analytical method. This involves adjusting various HPLC parameters to achieve a good resolution between the main compound and all potential impurities and degradation products. Key parameters that are typically optimized include:

Column Chemistry: Selecting an appropriate stationary phase (e.g., C18, C8, Phenyl-Hexyl) is crucial. The choice depends on the polarity and chemical nature of the analyte and its impurities.

Mobile Phase Composition: The ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer is adjusted to control the retention time and separation. The pH of the buffer is also a critical parameter, especially for a compound with basic nitrogen atoms like piperazine and an acidic carboxylic acid group, as it influences the ionization state and, consequently, the retention behavior.

Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, is often employed to ensure the elution of all components with good peak shape and resolution within a reasonable run time.

Flow Rate and Column Temperature: These parameters are optimized to improve separation efficiency and reduce analysis time.

Hypothetical Chromatographic Conditions:

While specific data is unavailable, a hypothetical set of starting chromatographic conditions for the analysis of this compound could be proposed as a starting point for method development.

| Parameter | Hypothetical Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore |

| Injection Volume | 10 µL |

Data Analysis and Peak Purity:

Following the optimization of the separation, the specificity of the method would be confirmed by assessing the resolution between the peak for this compound and any adjacent peaks. A resolution factor of greater than 1.5 is generally considered acceptable. Furthermore, peak purity analysis, often performed using a photodiode array (PDA) detector, would be used to confirm that the chromatographic peak of the main compound is spectrally homogeneous and not co-eluted with any impurities.

Without access to specific experimental data from studies on this compound, the detailed research findings and specific data tables requested in the prompt cannot be provided. The information presented here is based on general principles of analytical chemistry and method validation.

Computational Chemistry and Molecular Modeling in Compound Design and Analysis

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic properties of molecules. For piperazine (B1678402) derivatives, DFT methods like B3LYP and WB97XD have been successfully used to optimize molecular geometries and predict electronic and vibrational characteristics. research-nexus.netjksus.org These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which show strong correlation with experimental data obtained from techniques like X-ray diffraction. research-nexus.netjksus.org

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability and reactivity of the molecule. jddtonline.info For instance, in studies of aryl sulfonyl piperazine derivatives, the HOMO-LUMO energy gap was used to explain electronic transitions and predict the relative reactivity among different derivatives. jddtonline.info

Furthermore, Molecular Electrostatic Potential (MEP) analysis helps in identifying the electrophilic and nucleophilic sites within a molecule. jddtonline.info In various piperazine derivatives, MEP studies have pinpointed negative potential regions, often localized around nitrogen and oxygen atoms, which are susceptible to electrophilic attack and are key sites for forming hydrogen bonds. research-nexus.netjksus.orgjddtonline.info Natural Bond Orbital (NBO) analysis further clarifies the intramolecular charge transfer and stabilizing interactions, such as hyper-conjugative interactions. research-nexus.netjddtonline.info

Table 1: Representative Quantum Chemical Calculation Findings for Piperazine Derivatives

| Parameter | Methodology | General Findings for Piperazine Derivatives | References |

|---|---|---|---|